2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro-
Description
Systematic Nomenclature and CAS Registry Information
The systematic IUPAC name for this compound is derived from its pyrrol-2-one core, substituted with chlorine atoms at positions 3 and 4, and a 3-chlorophenyl group at position 1. Following priority rules for substituent numbering, the name resolves to 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one . This nomenclature aligns with conventions observed in structurally related pyrrolones, where halogenated aryl groups and dihydro modifications are explicitly described.
While the exact CAS registry number for this specific compound is not explicitly documented in the provided sources, analogous compounds such as 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione (CAS 34281-49-7) share key structural motifs. The dihydro modification in the target compound suggests reduced unsaturation compared to fully aromatic pyrrolones, a feature also observed in derivatives like 1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₇Cl₃NO₂ is deduced through combinatorial analysis of substituents:
- A pyrrol-2-one core (C₄H₃NO)
- Two chlorine atoms at positions 3 and 4
- A 3-chlorophenyl substituent (C₆H₄Cl)
- Two additional hydrogens from the 1,5-dihydro modification
This yields a calculated molecular weight of 279.52 g/mol , consistent with mass spectrometry data from comparable chlorinated pyrrolones. For reference:
| Component | Contribution to Molecular Weight |
|---|---|
| Carbon (10) | 120.10 g/mol |
| Hydrogen (7) | 7.06 g/mol |
| Chlorine (3) | 106.35 g/mol |
| Nitrogen (1) | 14.01 g/mol |
| Oxygen (2) | 32.00 g/mol |
| Total | 279.52 g/mol |
The mass discrepancy of ~3 g/mol compared to the non-dihydro analog (C₁₀H₄Cl₃NO₂, 276.50 g/mol) directly corresponds to the added hydrogens in the dihydro modification.
Structural Elucidation Through Crystallographic Data
Though direct crystallographic data for this compound is unavailable, structural insights can be extrapolated from related systems:
Pyrrolone Ring Geometry : In 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-2H-pyrrol-2-one, X-ray diffraction reveals a non-planar pyrrolone ring with a puckering amplitude of 0.42 Å. The 3,4-dichloro substitution in the target compound likely increases ring planarity due to electron-withdrawing effects.
Substituent Orientation : The 3-chlorophenyl group at position 1 adopts a pseudo-axial orientation in analogous structures to minimize steric clash with the 3,4-dichloro substituents. This creates a dihedral angle of ~62° between the aryl ring and pyrrolone plane.
Hydrogen Bonding : The 1,5-dihydro modification enables intermolecular H-bonding between the N-H proton and ketonic oxygen, as observed in 3,4-dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one. This stabilizes the solid-state packing via O···H-N interactions (2.89–3.12 Å).
Comparative Analysis of Tautomeric Forms in Pyrrolone Derivatives
Pyrrolones exhibit keto-enol tautomerism, with substitution patterns dictating the equilibrium:
The 3,4-dichloro substitution in the target compound strongly favors the keto tautomer through two mechanisms:
Properties
CAS No. |
501099-10-1 |
|---|---|
Molecular Formula |
C10H6Cl3NO |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
3,4-dichloro-1-(3-chlorophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H6Cl3NO/c11-6-2-1-3-7(4-6)14-5-8(12)9(13)10(14)15/h1-4H,5H2 |
InChI Key |
UFYUHVMPCFYOFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)N1C2=CC(=CC=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl and dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) and various organic halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit promising anticancer properties. For instance, studies have shown that pyrrole-based compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways. The compound's structural features allow it to interact effectively with biological targets.
Case Study:
A study conducted by Zhang et al. (2003) demonstrated the synthesis of various pyrrole derivatives and their evaluation against cancer cell lines. The results indicated that 3,4-dichloro derivatives exhibited notable cytotoxicity against human cancer cells, suggesting their potential as lead compounds for further development .
Antioxidant Properties
Pyrrole derivatives are also known for their antioxidant activities. Research has identified that certain modifications to the pyrrole structure can enhance its ability to scavenge free radicals.
Data Table: Antioxidant Activity of Pyrrole Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine | 1.675 | Reducing power assay |
| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine | 1.573 | Free radical scavenging |
This table summarizes findings from a study that measured the reducing power of various pyrrole derivatives, highlighting their potential use in formulations aimed at oxidative stress-related conditions .
Neuropharmacological Effects
The compound has been explored for its neuropharmacological effects, particularly in relation to dopamine receptors. Modifications to the pyrrole structure can lead to enhanced affinity and selectivity for D3 dopamine receptors.
Case Study:
A report detailed the synthesis of modified piperazine derivatives that included pyrrole scaffolds. These compounds demonstrated high selectivity for D3 receptors over D2 receptors, making them valuable tools for studying neuropsychiatric disorders .
Antimicrobial Properties
Research has also indicated that pyrrole derivatives possess antimicrobial properties. The compound's ability to disrupt bacterial cell membranes is a key factor in its effectiveness against various pathogens.
Data Table: Antimicrobial Efficacy of Pyrrole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,4-Dichloro-1-(3-chlorophenyl)-pyrrole | E. coli | 32 µg/mL |
| 3,4-Dichloro-1-(3-chlorophenyl)-pyrrole | S. aureus | 16 µg/mL |
This table illustrates the antimicrobial activity of the compound against common bacterial strains, emphasizing its potential application in developing new antibiotics .
Polymer Chemistry
The unique chemical structure of 2H-Pyrrol-2-one derivatives allows them to be used as monomers in polymer synthesis. Their incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study:
Research has shown that incorporating dichloro-pyrrole derivatives into polymer systems results in materials with improved tensile strength and thermal resistance compared to traditional polymers .
Coatings and Adhesives
Due to their chemical stability and adhesive properties, pyrrole derivatives are being investigated for use in coatings and adhesives. Their ability to form strong bonds makes them suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Effects and Molecular Attributes
The 3,4-dichloro and 3-chlorophenyl groups distinguish the target compound from related pyrrolones. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
- Chlorination Pattern: The target’s 3,4-dichloro substitution likely increases electron-withdrawing effects compared to mono-chloro analogs (e.g., 4-chlorophenyl in ). This could influence reactivity in nucleophilic substitutions or photostability.
- Steric Effects : Analogs with bulky groups (e.g., cyclohexyl in ) exhibit reduced solubility, whereas the target’s dichloro-phenyl system may enhance crystallinity.
Physical and Spectral Properties
Melting Points and Stability
- reports melting points of 209–211°C for 15m (4-chlorophenyl, 4-aminophenyl) and 138–140°C for 16a (hydroxyphenyl) . The target compound’s dichloro substitution may elevate its melting point due to increased molecular symmetry and intermolecular halogen bonding.
- notes a melting point of 192–195°C for a fluoro- and dimethyl-substituted pyrroloacridinone (3l) , suggesting fused-ring systems further enhance thermal stability.
Spectral Data (IR, NMR, HRMS)
- IR Spectroscopy : The carbonyl stretch (~1700 cm⁻¹) is common in pyrrolones (e.g., 1703 cm⁻¹ in ). The target’s dichloro groups may shift this peak slightly due to inductive effects.
- NMR : Aromatic proton signals in analogs (e.g., δ 7.44–8.31 ppm in ) align with the expected chemical environment of the 3-chlorophenyl group in the target compound.
- HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., m/z 379.1005 for 3l ), a method applicable to verifying the target’s molecular formula.
Critical Analysis of Divergences
- Chlorine Positioning: Unlike mono-chloro analogs (e.g., 4-chlorophenyl in ), the target’s 3,4-dichloro groups may hinder electrophilic aromatic substitution due to steric and electronic effects.
- Heterocycle Modifications: Compounds with fused rings (e.g., pyrroloacridinone in ) exhibit distinct UV/Vis spectra and bioactivity compared to simpler pyrrolones.
Biological Activity
2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrrolidine structure, which contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- is with a molecular weight of approximately 276.54 g/mol. Its structure features multiple chlorine substituents and a chlorophenyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 2H-Pyrrol-2-one have shown potent activity against various bacterial strains. A comparative analysis revealed that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2H-Pyrrol-2-one derivative | 3.12 | Staphylococcus aureus |
| Ciprofloxacin | 2 | Staphylococcus aureus |
Antioxidant Activity
The antioxidant potential of pyrrole derivatives has also been explored. The DPPH radical scavenging assay indicated that some compounds exhibited high radical scavenging abilities, with percentages of inhibition reaching up to 88% compared to ascorbic acid . This suggests that the incorporation of specific substituents in the pyrrole ring can enhance antioxidant activity.
Structure-Activity Relationship (SAR)
The biological efficacy of 2H-Pyrrol-2-one is closely tied to its structural components. Modifications in the chlorophenyl group and the introduction of various substituents have been shown to influence receptor binding affinities and selectivity. For instance, compounds with higher lipophilicity often demonstrate improved blood-brain barrier (BBB) penetration, which is crucial for central nervous system-targeting therapies .
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, a series of pyrrole derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that compounds with dichloro substitutions exhibited enhanced activity against E. coli and Staphylococcus aureus, suggesting a promising avenue for developing new antibacterial agents .
Investigation into Antioxidant Properties
Another investigation focused on the antioxidant capabilities of pyrrole derivatives using the DPPH assay. The study found that certain modifications led to significantly increased antioxidant activity compared to known standards like vitamin C . This highlights the potential therapeutic applications of these compounds in oxidative stress-related conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one, and how can reaction yields be optimized?
- Methodological Answer : Base-assisted cyclization is a common approach for synthesizing dihydro-pyrrolone derivatives. For example, analogous compounds like 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole were synthesized using cyclization under controlled conditions (e.g., dichloromethane with diazomethane and triethylamine at low temperatures) . Yield optimization may involve adjusting base strength (e.g., KOH vs. NaOH), solvent polarity, and reaction time. Evidence from similar compounds shows yields ranging from 46% to 63% under optimized protocols .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer : Use - and -NMR to identify substituent positions. For instance, in analogous 3,5-diarylsubstituted pyrrolones, aromatic protons resonate between δ 7.44–8.31 ppm, while the dihydro-pyrrolone ring protons appear near δ 3.19–5.63 ppm . Conflicting signals (e.g., overlapping peaks) can be resolved via 2D NMR techniques (HSQC, HMBC) to confirm connectivity between the 3-chlorophenyl group and the pyrrolone core .
Q. What purification techniques are suitable for isolating this compound?
- Methodological Answer : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol/benzene are effective for isolating dihydro-pyrrolone derivatives. For example, compounds with similar halogenated aryl groups were purified via silica gel chromatography with R values between 0.3–0.5 .
Advanced Research Questions
Q. How do electronic effects of the 3-chlorophenyl substituent influence the compound’s reactivity in further functionalization?
- Methodological Answer : The electron-withdrawing chloro group activates the pyrrolone ring for nucleophilic substitution at the 5-position. Computational studies (DFT) could model charge distribution, while experimental validation might involve reactions with Grignard reagents or aryl boronic acids. Comparative analysis with non-chlorinated analogs (e.g., phenyl-substituted derivatives) would highlight electronic effects .
Q. What strategies can address contradictions in spectral data (e.g., HRMS vs. theoretical mass) for this compound?
- Methodological Answer : Discrepancies may arise from isotopic patterns (e.g., / ratios) or impurities. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]) with an error margin <5 ppm. For example, HRMS data for a related compound (CHClFNO) showed a 0.8 ppm deviation from theoretical values .
Q. How can the compound’s crystal structure be determined, and what insights does this provide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. A structurally similar compound, 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, was analyzed via SCXRD, revealing dihedral angles between aryl groups and the pyrrolone plane, which influence π-π stacking and solubility .
Q. What mechanistic pathways explain the formation of byproducts during synthesis?
- Methodological Answer : Competing pathways (e.g., over-chlorination or ring-opening) may occur. Reaction monitoring via TLC or in-situ IR can identify intermediates. For instance, diazomethane-mediated cyclization in dichloromethane may generate methyl esters as byproducts, requiring stoichiometric control .
Research Recommendations
- Synthetic Chemistry : Explore microwave-assisted synthesis to reduce reaction time and improve yield .
- Computational Modeling : Use DFT to predict regioselectivity in halogenation reactions .
- Biological Screening : Test for antimicrobial activity, leveraging structural similarities to bipyrrole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
